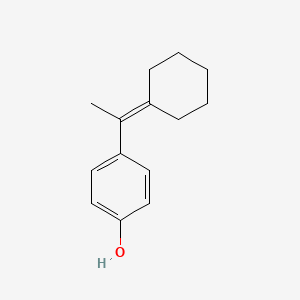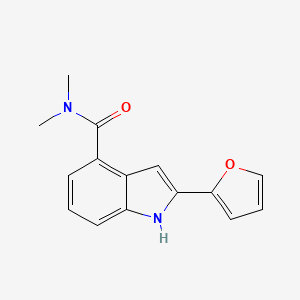
Molybdenum;nickel;sulfanylidenetungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum;nickel;sulfanylidenetungsten is a complex compound that incorporates the elements molybdenum, nickel, and tungsten, along with sulfur. This compound is part of a broader class of materials known for their unique properties and applications in various fields, including catalysis, electronics, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;nickel;sulfanylidenetungsten can be achieved through various methods, including co-precipitation, hydrothermal/solvothermal synthesis, and chemical vapor deposition. For instance, nickel molybdate nanorods can be synthesized using nickel benzoate and ammonium molybdate tetrahydrate as precursors . Similarly, tungsten disulfide nanosheets can be prepared using sodium tungstate and thiourea under hydrothermal conditions .
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical vapor deposition or hydrothermal synthesis, where precise control over temperature, pressure, and reactant concentrations is crucial to obtain the desired phase and morphology.
Chemical Reactions Analysis
Types of Reactions
Molybdenum;nickel;sulfanylidenetungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, molybdenum and tungsten compounds are known to participate in oxygen atom transfer reactions, cycling between different oxidation states during the catalytic process .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as hydrogen gas. The reactions typically occur under controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in the presence of hydrogen, molybdenum and tungsten oxides can be reduced to their respective metals .
Scientific Research Applications
Molybdenum;nickel;sulfanylidenetungsten has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of molybdenum;nickel;sulfanylidenetungsten involves its role as a catalyst in redox reactions. The compound facilitates the transfer of oxygen atoms, cycling between different oxidation states of molybdenum and tungsten . This catalytic activity is crucial for its applications in chemical synthesis and environmental remediation.
Comparison with Similar Compounds
Similar Compounds
Molybdenum disulfide (MoS2): Known for its use in lubrication and as a semiconductor.
Nickel molybdate (NiMoO4): Used as a photocatalyst and in hydro-treatment processes.
Tungsten disulfide (WS2): Similar to MoS2, used in lubrication and as a catalyst.
Uniqueness
Molybdenum;nickel;sulfanylidenetungsten is unique due to its combination of elements, which imparts a distinct set of properties. The presence of nickel enhances its catalytic efficiency, while the inclusion of tungsten provides high thermal stability .
Properties
CAS No. |
894107-37-0 |
|---|---|
Molecular Formula |
MoNiSW |
Molecular Weight |
370.55 g/mol |
IUPAC Name |
molybdenum;nickel;sulfanylidenetungsten |
InChI |
InChI=1S/Mo.Ni.S.W |
InChI Key |
YZVRMKZSTUSOJF-UHFFFAOYSA-N |
Canonical SMILES |
S=[W].[Ni].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14185160.png)
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)
![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)

![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)

![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)


![(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14185219.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)


